![molecular formula C11H18N4 B14315364 4-[(E)-tert-Butyldiazenyl]heptanedinitrile CAS No. 109483-70-7](/img/structure/B14315364.png)
4-[(E)-tert-Butyldiazenyl]heptanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is an organic compound characterized by the presence of a diazenyl group and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile typically involves the reaction of tert-butylamine with heptanedinitrile in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a catalyst to facilitate the formation of the diazenyl group. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-tert-Butyldiazenyl]heptanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of amides or other substituted products.
Wissenschaftliche Forschungsanwendungen
4-[(E)-tert-Butyldiazenyl]heptanedinitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-tert-Butyldiazenyl]heptanedinitrile involves its interaction with molecular targets through its diazenyl and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific conditions and reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanedinitrile: A simpler compound with two nitrile groups but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the diazenyl and nitrile groups.
Azobenzene: Contains a diazenyl group but differs in the overall structure and functional groups.
Uniqueness
4-[(E)-tert-Butyldiazenyl]heptanedinitrile is unique due to the combination of its diazenyl and nitrile groups, which confer distinct chemical reactivity and potential applications. This compound’s structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
109483-70-7 |
|---|---|
Molekularformel |
C11H18N4 |
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
4-(tert-butyldiazenyl)heptanedinitrile |
InChI |
InChI=1S/C11H18N4/c1-11(2,3)15-14-10(6-4-8-12)7-5-9-13/h10H,4-7H2,1-3H3 |
InChI-Schlüssel |
FNZHAWYYFOIBEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



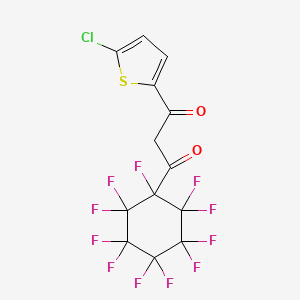
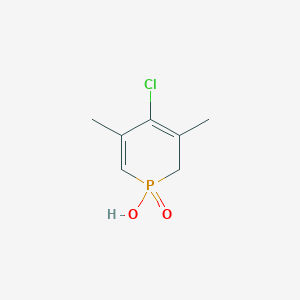
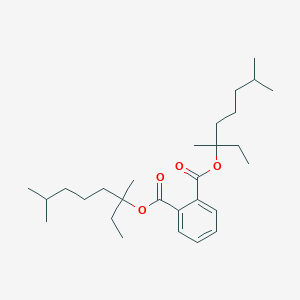


![1-[2,4-Bis(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14315331.png)
acetate](/img/structure/B14315345.png)
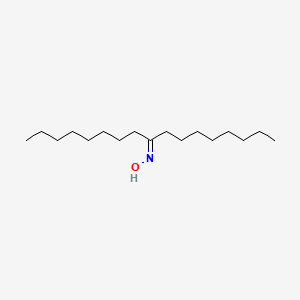
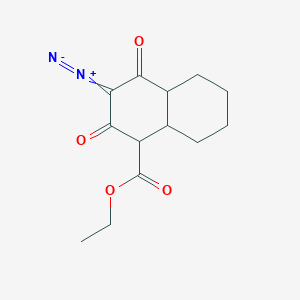

![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)


